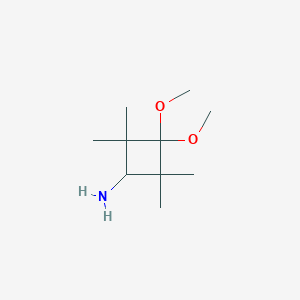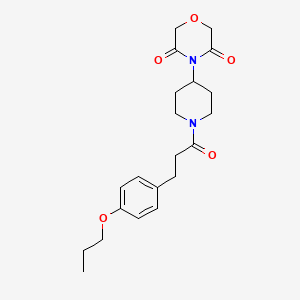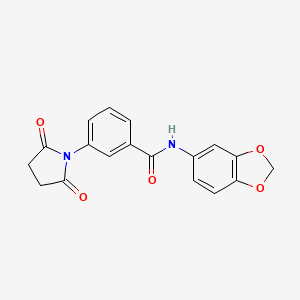
1-(Phenylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, commonly known as PTZ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTZ belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
PTZ's mechanism of action is not fully understood, but it is believed to act on the GABAergic system in the brain. PTZ has been shown to increase GABA release and inhibit GABA uptake, leading to an increase in GABAergic neurotransmission. This increase in GABAergic activity has been linked to the anticonvulsant and anxiolytic effects of PTZ.
Biochemical and Physiological Effects
PTZ has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function. PTZ has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, PTZ has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTZ has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, making it an ideal compound for in vitro and in vivo studies. Additionally, PTZ has been shown to be safe and well-tolerated in animal studies. However, PTZ has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, PTZ has a short half-life, which may limit its effectiveness in some studies.
Direcciones Futuras
PTZ has shown promising results in various studies, and there are several future directions for further research. One potential area of research is the development of PTZ derivatives with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of PTZ and its potential therapeutic applications in various diseases. Finally, PTZ's potential use as a tool for studying GABAergic neurotransmission and neuroplasticity warrants further investigation.
Conclusion
In conclusion, PTZ is a unique piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. PTZ's mechanism of action is not fully understood, but it has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic properties. PTZ has several advantages for lab experiments, including ease of synthesis and high purity, but also has some limitations. Future research directions include the development of PTZ derivatives and further investigation into its potential therapeutic applications.
Métodos De Síntesis
PTZ can be synthesized through a multistep process that involves the reaction of 2,2,2-trifluoroethylamine with phenylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield PTZ. This method has been optimized for high yield and purity and has been used in various studies to obtain PTZ for further research.
Aplicaciones Científicas De Investigación
PTZ has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic properties. PTZ has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, PTZ has been shown to have antimicrobial and antitumor activities.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c13-12(14,15)10-16-6-8-17(9-7-16)20(18,19)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCXTMAUAJUMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2395446.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2395449.png)
![4-Fluoro-2-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2395451.png)
![N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2395453.png)

![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2395456.png)
![2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole](/img/structure/B2395457.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2395459.png)

![1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2395465.png)
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)